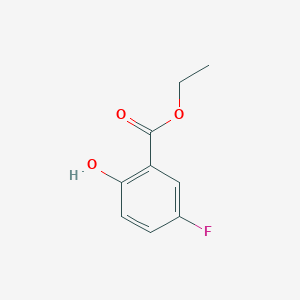

Ethyl 5-fluoro-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKHMRMAZCHHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382492 | |

| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-12-9 | |

| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Fluoro 2 Hydroxybenzoate

Established Synthetic Routes for Ethyl 5-fluoro-2-hydroxybenzoate

The synthesis of this compound is primarily achieved through classical esterification methods, starting from its corresponding carboxylic acid.

Esterification of 5-Fluoro-2-hydroxybenzoic Acid

The most direct and common method for synthesizing this compound is the Fischer esterification of 5-fluoro-2-hydroxybenzoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The equilibrium nature of the Fischer esterification often requires strategies to drive the reaction towards the product, such as removing the water formed during the reaction or using a large excess of the alcohol. researchgate.net

Microwave-assisted synthesis has emerged as a modern alternative to conventional heating, significantly reducing reaction times. researchgate.netcore.ac.uk For the esterification of substituted benzoic acids like 4-fluoro-3-nitrobenzoic acid, microwave irradiation in a sealed vessel has been shown to be effective. researchgate.net Optimal conditions for such reactions have been identified at temperatures between 130–150°C, with the periodic addition of the acid catalyst to counteract deactivation by the water produced. researchgate.net

Heterogeneous catalysts are also employed to simplify product purification and catalyst recovery. For instance, the metal-organic framework UiO-66-NH₂ has been successfully used as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol. rsc.org This method has been shown to reduce reaction times significantly compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.org

Table 1: Comparison of Esterification Methods for Fluorinated Benzoic Acids

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Reflux with excess ethanol | Well-established, readily available reagents researchgate.net |

| Microwave-Assisted | H₂SO₄ | Sealed vessel, 130-150°C | Rapid reaction times, improved yields researchgate.net |

Alkylation Strategies for Related Benzoate (B1203000) Esters

An alternative to the direct esterification of the carboxylic acid is the alkylation of the carboxylate salt. This method involves reacting a hydroxybenzoic acid with a halogenated aliphatic compound in the presence of a base. A process for preparing various hydroxybenzoic benzyl esters, including fluorinated analogs, involves reacting the corresponding hydroxybenzoic acid with a benzyl chloride. google.com

Another approach involves the use of a nonquaternizable tertiary amine in an essentially homogeneous liquid phase to facilitate the reaction between a hydroxybenzoic acid and a halocarbon. google.com This process is applicable to a wide range of hydroxybenzoic acids and halogenated derivatives. google.com

Exploration of Novel Synthetic Approaches

The synthesis of fluorinated aromatic compounds is an area of active research, with a focus on developing more efficient and selective methods. Cascade and domino reactions are particularly attractive as they allow for the construction of complex molecules in a single operation, increasing atom economy and reducing waste.

Cascade and Domino Reactions in the Synthesis of Related Fluorinated Aromatics

Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, are powerful tools in organic synthesis. Researchers have developed cascade reactions that enable multiple fluorination steps by generating reactive intermediates in sequence. sciencedaily.com This "molecular origami" approach allows for the creation of di- and trifluorinated molecules from simple starting materials using inexpensive organic catalysts. sciencedaily.com

For instance, a one-pot cascade has been developed to convert 1,3-diarylcyclobutanols into gem-difluorinated tetralins by merging Brønsted acid activation and I(I)/I(III) catalysis. nih.gov Similarly, fluorinated alcohols like hexafluoroisopropanol (HFIP) can act as catalysts in one-pot sequential cascade reactions to prepare complex fluorinated spiro compounds. acs.org Domino reactions have also been employed to synthesize α-trifluoromethyl α-amino acids from fluorinated five-membered heterocycles and various alcohols in a one-pot procedure. ikiam.edu.ec Another domino strategy facilitates the construction of functionalized ortho-fluoroanilines from acyclic compounds under metal-free conditions, simultaneously forming the benzene (B151609) ring and installing both the amine and fluorine groups. researchgate.net

Development of Efficient and Selective Reaction Pathways

The development of efficient and selective pathways is crucial for the practical synthesis of fluorinated compounds. Halofluorination, an older method that has seen recent improvements, involves the reaction of an alkene with a halogen cation source and a nucleophilic fluoride source to create vicinal halofluorides. beilstein-journals.org These products can then be transformed into various other fluorinated molecules. beilstein-journals.org The use of deoxyfluorinating reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as a fluoride source in these reactions is a recent advancement. beilstein-journals.org

Enzymatic synthesis offers a highly selective alternative for producing fluorinated compounds. nih.gov Biocatalytic platforms based on enzymes like cytochrome P450 have been developed to synthesize organic fluorocarbon alkanes. nih.gov

Chemical Derivatization and Synthesis of Analogs

This compound can serve as a starting material for the synthesis of various analogs. The hydroxyl and ester functional groups are primary sites for chemical modification.

Derivatization is often used to enhance the detectability of compounds in analytical methods like mass spectrometry. nih.gov For related hydroxybenzoates (parabens), derivatization with reagents like Dansyl chloride has been used to improve detection sensitivity. nih.gov The ester group can undergo hydrolysis to form 4-hydroxybenzoic acid, which can then be further metabolized or derivatized. nih.gov

The ester group of salicylate (B1505791) derivatives can be converted into other functional groups. For example, methyl salicylate undergoes hydrazinolysis when treated with hydrazine hydrate, typically aided by microwave irradiation, to form salicylhydrazide. core.ac.uk This hydrazide can then be acylated with reagents like 4-fluorobenzoyl chloride to produce more complex derivatives, such as 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide. core.ac.uk It is plausible that this compound could undergo similar transformations to yield a variety of fluorinated hydrazide and other complex analogs.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagent | Potential Product |

|---|---|---|

| Ester | Hydrazine Hydrate | 5-Fluoro-2-hydroxybenzohydrazide |

| Ester | Strong Base (e.g., NaOH) | 5-Fluoro-2-hydroxybenzoic acid |

| Phenolic Hydroxyl | Benzyl Bromide / Base | Benzyl 5-fluoro-2-(benzyloxy)benzoate |

Modifications at the Ester and Aromatic Ring Positions

The ethyl ester and the aromatic ring of this compound are amenable to a range of chemical modifications, enabling the synthesis of diverse derivatives.

The ester group can be readily transformed through standard hydrolysis or transesterification reactions. Alkaline hydrolysis, for instance, yields the corresponding 5-fluoro-2-hydroxybenzoic acid, a crucial precursor for the synthesis of other derivatives.

The electron-rich aromatic ring, activated by the hydroxyl group, is susceptible to electrophilic aromatic substitution reactions. These reactions are directed by the existing substituents, primarily the strongly activating hydroxyl group (an ortho-, para-director) and the deactivating, meta-directing fluorine atom and ester group.

Table 1: Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Ethyl 5-fluoro-2-hydroxy-3-nitrobenzoate and/or Ethyl 5-fluoro-2-hydroxy-4-nitrobenzoate |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Ethyl 3-bromo-5-fluoro-2-hydroxybenzoate and/or Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | Ethyl 3-alkyl-5-fluoro-2-hydroxybenzoate and/or Ethyl 4-alkyl-5-fluoro-2-hydroxybenzoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ethyl 3-acyl-5-fluoro-2-hydroxybenzoate and/or Ethyl 4-acyl-5-fluoro-2-hydroxybenzoate |

Note: The precise regioselectivity of these reactions can be influenced by the specific reaction conditions and the nature of the electrophile.

The hydroxyl group can be modified through O-alkylation and O-acylation reactions. O-alkylation, typically achieved by reacting the phenoxide (formed by treatment with a base like sodium hydride or potassium carbonate) with an alkyl halide, yields the corresponding ether. Similarly, O-acylation with an acyl chloride or anhydride in the presence of a base affords the corresponding ester derivative at the phenolic position.

Design and Synthesis of New Chemical Entities with Fluorine Substituents

The presence of the fluorine atom in this compound is of particular interest in the design of new chemical entities, as fluorine substitution can significantly modulate the physicochemical and biological properties of molecules. This compound serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds.

One important class of compounds that can be synthesized from this compound derivatives are fluorinated benzoxazoles . The general synthetic strategy involves the initial nitration of the aromatic ring, followed by reduction of the nitro group to an amine. This ortho-amino phenol derivative can then undergo cyclization with a suitable carboxylic acid or its derivative to form the benzoxazole ring system. For instance, nitration of a related fluorinated phenol, followed by reduction and cyclization, has been successfully employed to synthesize novel benzoxazole derivatives. researchgate.netnih.gov

Another significant application is in the synthesis of fluorinated quinolones , a class of potent antibacterial agents. google.com While the direct conversion is a multi-step process, the core salicylic (B10762653) acid scaffold provided by this compound is a valuable starting point. The synthesis of quinolones often involves the construction of the nitrogen-containing ring fused to the benzene ring, a process that can be initiated from appropriately functionalized aniline derivatives, which can be accessed from this compound through amination reactions.

The general approach to synthesizing such complex molecules from this compound is outlined below:

Table 2: General Synthetic Pathways to Fluorinated Heterocycles

| Target Heterocycle | Key Synthetic Steps from this compound Derivatives |

| Benzoxazoles | 1. Nitration of the aromatic ring. 2. Reduction of the nitro group to an amine. 3. Cyclization of the resulting ortho-aminophenol with a carboxylic acid derivative. |

| Quinolones | 1. Conversion of the hydroxyl group to an amino group or another suitable functional group. 2. Construction of the second ring through reactions such as the Gould-Jacobs reaction. |

Investigation of Reaction Mechanisms in Synthetic Pathways

The mechanisms of the reactions involving this compound are generally well-understood and follow established principles of organic chemistry.

The Fischer esterification , a likely route for the synthesis of the title compound from 5-fluoro-2-hydroxybenzoic acid and ethanol, proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, allowing for the nucleophilic attack of ethanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

The electrophilic aromatic substitution reactions on the aromatic ring proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The hydroxyl group, being a strong activating group, donates electron density to the ring, stabilizing the positive charge in the intermediate and directing the incoming electrophile to the ortho and para positions. The fluorine atom, being electronegative, has a deactivating inductive effect but its lone pairs can participate in resonance, which also directs ortho and para. The interplay of these electronic effects, along with steric hindrance, determines the final regiochemical outcome.

The mechanism of O-alkylation of the phenolic hydroxyl group is a classic S(_N)2 reaction. mdpi.com The formation of the more nucleophilic phenoxide ion is a crucial first step. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the ether linkage. The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary halides being the most effective.

Table 3: Mechanistic Overview of Key Transformations

| Reaction | Key Mechanistic Steps | Influencing Factors |

| Fischer Esterification | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. | Acid catalyst concentration, temperature, removal of water. |

| Electrophilic Aromatic Substitution | 1. Generation of electrophile. 2. Nucleophilic attack by the aromatic ring to form a sigma complex. 3. Deprotonation to restore aromaticity. | Nature of the electrophile, electronic effects of substituents, steric hindrance. |

| O-Alkylation (S(_N)2) | 1. Deprotonation of the phenolic hydroxyl group. 2. Nucleophilic attack of the phenoxide on the alkyl halide. | Strength of the base, nature of the alkyl halide (primary > secondary >> tertiary), solvent polarity. |

Further detailed mechanistic studies, potentially employing computational methods, could provide deeper insights into the transition states and reaction pathways for more complex transformations involving this compound, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Fluoro 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of Ethyl 5-fluoro-2-hydroxybenzoate, the distinct electronic environments of the protons lead to a characteristic set of signals. The ethyl group gives rise to a classic quartet and triplet pattern. The quartet, found further downfield, is due to the methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing oxygen atom of the ester group. These protons are split by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet, split by the two adjacent methylene protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The hydroxyl group (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The three aromatic protons will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom. The proton ortho to the hydroxyl group is expected to be a doublet of doublets, as will the proton ortho to the fluorine atom. The proton situated between the ester and fluorine substituents will likely appear as a triplet of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | ~9.0-11.0 | br s | N/A |

| Aromatic H (ortho to -OH) | ~6.9 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.0 |

| Aromatic H (ortho to -F) | ~7.2 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.0 |

| Aromatic H (meta to -OH and -F) | ~7.1 | ddd | J(H,H) ≈ 9.0, J(H,H) ≈ 3.0, J(H,F) ≈ 3.0 |

| -CH₂- (ethyl) | ~4.4 | q | J(H,H) ≈ 7.1 |

| -CH₃ (ethyl) | ~1.4 | t | J(H,H) ≈ 7.1 |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, eight distinct signals are expected. The carbonyl carbon of the ester group will appear at the lowest field, typically around 170 ppm. The aromatic carbons' chemical shifts are influenced by the hydroxyl, fluoro, and ester substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant. The two carbons of the ethyl group will be found at the highest field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170 |

| C-OH (aromatic) | ~158 |

| C-F (aromatic) | ~155 (d, ¹J(C,F) ≈ 240 Hz) |

| C-CO₂Et (aromatic) | ~115 |

| Aromatic CH (ortho to -OH) | ~120 (d, J(C,F) ≈ 8 Hz) |

| Aromatic CH (ortho to -F) | ~118 (d, J(C,F) ≈ 23 Hz) |

| Aromatic CH (meta to -OH and -F) | ~119 (d, J(C,F) ≈ 25 Hz) |

| -CH₂- (ethyl) | ~61 |

| -CH₃ (ethyl) | ~14 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a powerful technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.orgnih.gov The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorine compounds. ucsb.edu The signal will be split into a doublet of doublets of doublets (ddd) due to coupling with the two ortho and one meta protons on the aromatic ring. wikipedia.org The magnitude of the coupling constants provides valuable information about the relative positions of the fluorine and hydrogen atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-F | ~ -120 to -130 | ddd | J(F,H-ortho) ≈ 8.0, J(F,H-ortho) ≈ 4.0, J(F,H-meta) ≈ 3.0 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group. The C=O stretching of the ester will give a strong absorption band around 1700 cm⁻¹. The C-F bond will have a characteristic stretching vibration in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (intramolecular H-bond) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | ~1700 |

| C=C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1250-1000 |

| C-O stretch | 1300-1000 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman scattering. In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric stretching of the benzene ring and the C-F bond may show strong signals. The C=O stretch will also be present, though typically weaker than in the IR spectrum.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C=C stretch (aromatic ring breathing) | ~1600 |

| C=O stretch (ester) | ~1700 |

| C-F stretch | 1250-1000 |

| Ring deformation modes | ~800 and below |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a detailed structural fingerprint can be obtained.

High-Resolution Mass Spectrometry (HRMS)

For instance, the mass spectrum of the parent compound, ethyl salicylate (B1505791) (Ethyl 2-hydroxybenzoate), shows a molecular ion peak [M]⁺. nist.govdocbrown.info The presence of a small M+1 peak is indicative of the natural abundance of the ¹³C isotope. docbrown.info In a hypothetical HRMS analysis of this compound, the expected exact mass would be calculated based on its elemental formula, C₉H₉FO₃. This precise mass would serve to confirm its elemental composition, distinguishing it from other isobaric compounds.

| Ion Type | Expected Fragment | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₉FO₃]⁺ | Confirms the molecular weight of the compound. |

| [M - OCH₂CH₃]⁺ | [C₇H₄FO₂]⁺ | Represents the loss of the ethoxy group. |

| [M - COOCH₂CH₃]⁺ | [C₆H₄FO]⁺ | Indicates the cleavage of the entire ester group. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the pharmacokinetic studies of compounds.

In the context of drug metabolism studies, LC-MS is frequently employed to identify and quantify metabolites. For example, a study on a complex pharmaceutical agent containing a substituted hydroxyphenyl group utilized LC-MS to identify various glucuronide and hydroxylated metabolites in biological matrices. nih.gov This demonstrates the power of LC-MS in tracing the metabolic fate of a compound.

For the analysis of this compound, an LC-MS method would involve separating the compound from a sample matrix using a suitable chromatographic column and mobile phase. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization - ESI) and detected. The resulting mass spectrum would confirm the molecular weight of the parent compound. Furthermore, tandem mass spectrometry (MS/MS) could be employed to fragment the parent ion and generate a characteristic fragmentation pattern for structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be similar to that of its parent compound, ethyl salicylate. Ethyl salicylate exhibits characteristic absorption bands in the ultraviolet region. nist.govnist.gov The introduction of a fluorine atom at the 5-position of the benzene ring is likely to cause a slight shift in the λmax values due to its electronic effects on the chromophore.

Studies on related compounds, such as p-hydroxybenzoic acid and its esters, show that the absorption spectra are influenced by the pH of the solution, as the phenolic hydroxyl group can be deprotonated. nist.gov The ionic and molecular forms of these compounds exhibit different absorption curves. nist.gov A similar pH-dependent behavior would be expected for this compound.

| Compound | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| Ethyl Salicylate (for comparison) | Ethanol | ~238, ~306 | π → π |

| This compound (predicted) | Ethanol | Slightly shifted from ethyl salicylate values | π → π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not directly available in the provided search results, analysis of the crystal structures of closely related compounds can provide valuable insights into its likely solid-state conformation.

The crystal structure of 5-fluorosalicylic acid, the parent acid of the target compound, has been determined. researchgate.netresearchgate.net In the solid state, this molecule is nearly planar, with a small dihedral angle between the phenyl ring and the carboxyl group. researchgate.net The crystal packing is characterized by the formation of hydrogen-bonded ribbons. researchgate.netresearchgate.net

Similarly, crystal structures of various esters of salicylic (B10762653) acid and its derivatives have been reported. nih.govnih.govrsc.orgmdpi.comresearchgate.net These studies reveal common structural motifs, such as intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the ester group. This intramolecular hydrogen bond is a key feature that influences the conformation of the molecule. In the crystal packing of these related compounds, intermolecular interactions such as hydrogen bonds and π-π stacking often play a significant role in stabilizing the three-dimensional lattice. nih.govnih.govmdpi.com

Computational Chemistry and Theoretical Investigations of Ethyl 5 Fluoro 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

A DFT study would provide the optimized three-dimensional structure of Ethyl 5-fluoro-2-hydroxybenzoate, yielding precise bond lengths, bond angles, and dihedral angles. This analysis would identify the most stable (lowest energy) geometric configuration of the molecule. Key parameters that would be determined include:

| Parameter | Optimized Value |

| Bond Lengths (Å) | Data not available |

| C-F | |

| O-H | |

| C=O | |

| Bond Angles (°) | Data not available |

| C-C-F | |

| C-O-H | |

| O=C-O | |

| Dihedral Angles (°) | Data not available |

| C-C-C-C (ring) | |

| O=C-O-C |

The total energy calculated through DFT would serve as a measure of the molecule's thermodynamic stability.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

The spatial distribution of these orbitals would also be visualized to predict regions of the molecule likely to act as electron donors (HOMO) or electron acceptors (LUMO).

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are used to predict the most probable sites for electrophilic and nucleophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, this method identifies specific atoms within the molecule that are most susceptible to reacting with electrophiles or nucleophiles, providing a map of local reactivity.

| Atom | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| Data not available | Data not available | Data not available |

Molecular Modeling and Simulations

These methods explore the dynamic behavior and conformational possibilities of the molecule.

Conformational Analysis and Energy Landscapes

This analysis would investigate the different spatial arrangements (conformations) of the ethyl ester group relative to the benzene (B151609) ring. By systematically rotating key rotatable bonds (e.g., the C-O bond of the ester), a potential energy surface or energy landscape would be generated. This map would reveal the energy of each conformation, identifying low-energy stable conformers and the energy barriers that separate them. This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Without dedicated computational studies on this compound, the specific data required to populate these sections remain unavailable.

Investigation of Intermolecular Interactions (e.g., Hydrogen and Halogen Bonding in related systems)

Theoretical investigations into this compound and related molecules provide significant insights into the non-covalent interactions that govern its molecular recognition and supramolecular architecture. The primary interactions of interest are hydrogen bonding and, due to the presence of a fluorine atom, halogen bonding.

Halogen Bonding: The fluorine atom at the 5-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov The strength of a halogen bond typically increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Fluorine is the least polarizable halogen and generally acts as a poor halogen bond donor. nih.gov However, its ability to form halogen bonds is enhanced when attached to an electron-withdrawing system, such as an aromatic ring. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to investigate these interactions. researchgate.net These calculations can predict the geometry and strength of potential halogen bonds. An analysis of the molecular electrostatic potential (MEP) surface can identify a region of positive potential (a σ-hole) on the fluorine atom, which is indicative of its ability to act as a halogen bond donor. researchgate.net In the context of this compound, theoretical studies would explore the potential for the fluorine atom to interact with nucleophilic sites on adjacent molecules, contributing to the crystal packing and solid-state structure.

| Interaction Type | Key Molecular Features Involved | Common Computational Methods | Information Obtained |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | 2-hydroxyl group (-OH) and ester carbonyl group (C=O) | DFT, Ab initio (MP2, G3, G4) | Bond strength, conformational stability, geometric parameters, vibrational frequency shifts |

| Intermolecular Halogen Bonding | 5-fluoro group (-F) and a Lewis base/nucleophile | DFT, Molecular Electrostatic Potential (MEP) analysis | Interaction energy, directionality, identification of σ-hole, potential for supramolecular assembly |

Prediction of Quantum Chemical Properties

Quantum chemical calculations are essential for predicting the electronic structure and reactivity of this compound without the need for experimental synthesis and analysis. Density Functional Theory (DFT) is a widely used method for these predictions, providing a balance between computational cost and accuracy. bohrium.comnih.gov

Key quantum chemical properties that are typically investigated include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and optical properties. sciencepub.netnih.gov A smaller energy gap generally suggests higher chemical reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, MEP analysis would highlight the negative potential around the oxygen atoms and the fluorine atom, and positive potential near the hydroxyl hydrogen, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.govresearchgate.net By examining the interactions between filled donor orbitals and empty acceptor orbitals, NBO calculations can quantify the stability arising from electron delocalization. researchgate.net This analysis can further elucidate the strength of the intramolecular hydrogen bond and the electronic effects of the fluorine substituent on the aromatic ring.

Global Reactivity Descriptors: Derived from FMO energies, these descriptors include electronegativity, chemical hardness, and softness. nih.gov These parameters provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions. sciencepub.net

These theoretical predictions offer a comprehensive understanding of the molecule's intrinsic electronic properties, which are foundational for explaining its stability, reactivity, and potential applications.

Non-Linear Optical (NLO) Property Computations

Computational chemistry provides powerful tools for the prediction and analysis of the Non-Linear Optical (NLO) properties of molecules like this compound. Organic molecules with delocalized π-electron systems and significant charge asymmetry often exhibit notable NLO responses, making them candidates for applications in optoelectronics and photonics. nih.gov

The investigation of NLO properties typically involves the following computational steps:

Geometry Optimization: The molecular geometry is first optimized using a suitable quantum chemical method, such as DFT with a functional like B3LYP. bohrium.comresearchgate.net

Calculation of NLO Parameters: The key NLO properties are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.govresearchgate.net These are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) or by applying a finite field approach. jmcs.org.mxscielo.org.mx The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO response. researchgate.net

Structure-Property Relationship Analysis: The computed NLO properties are then correlated with the molecule's electronic structure. The presence of electron-donating groups (like the -OH group) and electron-withdrawing groups (like the -F and -COOEt groups) can create an intramolecular charge transfer pathway, which is often crucial for a large NLO response. jmcs.org.mxscielo.org.mx The π-conjugated system of the benzene ring facilitates this charge transfer. Computational studies on related fluorinated aromatic compounds have shown that fluorine substitution can significantly enhance NLO properties by modifying the electronic distribution and charge transfer characteristics of the molecule. bohrium.comjmcs.org.mxscielo.org.mx

| NLO Parameter | Description | Typical Computational Method | Influencing Molecular Features |

|---|---|---|---|

| Dipole Moment (μ) | Measure of charge asymmetry in the molecule. | DFT | Presence of electron-donating and withdrawing groups. |

| Polarizability (α) | Measure of the ease with which the electron cloud is distorted by an electric field. | DFT, TD-DFT | Size of the π-conjugated system. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | DFT (Finite Field), TD-DFT | Intramolecular charge transfer, HOMO-LUMO energy gap, asymmetry. |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response. | DFT (Finite Field), TD-DFT | Extent of π-conjugation, molecular symmetry. |

Advanced Analytical Methodologies for Research on Ethyl 5 Fluoro 2 Hydroxybenzoate

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the analysis of Ethyl 5-fluoro-2-hydroxybenzoate, providing the necessary separation from impurities and matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing an HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation and quantification. A typical method development strategy would begin with selecting a suitable stationary phase, most commonly a reversed-phase column such as an ODS (C18) column. researchgate.net

The mobile phase composition is a critical factor. For a compound like this compound, a mixture of an aqueous solvent (like water with a pH modifier such as formic acid or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. researchgate.netresearchgate.net The method can be either isocratic, with a constant mobile phase composition, or a gradient, where the composition changes over time to optimize the separation of compounds with different polarities. researchgate.netresearchgate.net A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net

Method validation is performed according to guidelines like those from the International Conference on Harmonisation (ICH) to ensure the method is reliable for its intended purpose. researchgate.net Key validation parameters include:

Selectivity: The ability to measure the analyte without interference from other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. researchgate.net

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). researchgate.net

Recovery: The efficiency of the sample extraction process. researchgate.net

Stability: Evaluating the stability of the analyte in the sample solution under various conditions. researchgate.net

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) researchgate.netresearchgate.net |

| Elution Mode | Isocratic or Gradient researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net |

| Detector | UV/Vis or Photodiode Array (PDA) |

| Column Temperature | Ambient or controlled (e.g., 35°C) researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. researchgate.netnih.gov

For fluorinated aromatic compounds, UPLC methods often employ reversed-phase separation with a gradient mobile phase. researchgate.net For instance, a method for analyzing 16 fluorinated benzoic acids used a rapid 5-minute gradient separation. researchgate.net When coupled with advanced detectors like high-resolution time-of-flight mass spectrometry (ToF-MS), UPLC becomes a powerful tool for both quantification and structural characterization of the analyte and its impurities. imrpress.comimrpress.com The electrospray ionization (ESI) source can be operated in both positive and negative modes to ensure the detection of a wide range of compounds. imrpress.comimrpress.com

Table 2: Example UPLC-MS Method Parameters for Related Compounds

| Parameter | Condition |

|---|---|

| System | UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS) imrpress.comimrpress.com |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid researchgate.net |

| Elution Mode | Gradient researchgate.net |

| Flow Rate | 0.4 mL/min imrpress.com |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes imrpress.comimrpress.com |

| Mass Analyzer | Time-of-Flight (ToF) imrpress.comimrpress.com |

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Fluorobenzoate Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For compounds like fluorobenzoic acids, which are not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.govresearchgate.net This process converts the analyte into a more volatile and thermally stable derivative.

A common derivatization agent for fluorobenzoic acids is boron trifluoride-methanol (BF3·MeOH), which converts the carboxylic acids into their corresponding methyl esters. nih.govresearchgate.net Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. This method allows for the determination of fluorobenzoic acids at ultra-trace levels, with detection limits in the nanogram per liter (ng/L) range. nih.govresearchgate.net The use of isotope-labeled internal standards can further enhance the accuracy and precision of the analysis by compensating for matrix effects. researchgate.net

Methodologies for Purity Assessment and Impurity Profiling

Assessing the purity of this compound and identifying potential impurities are critical for quality control. The chromatographic techniques described above are the primary tools for this purpose. A purity of 95% is noted in some commercial products. sigmaaldrich.com

HPLC and UPLC methods, particularly when coupled with a Photodiode Array (PDA) detector, can assess purity by comparing the peak area of the main component to the total area of all detected peaks. The PDA detector also provides spectral information that can help determine if a peak consists of a single component.

For comprehensive impurity profiling, high-resolution mass spectrometry (HRMS) coupled with UPLC is the state-of-the-art approach. nih.govimrpress.com This technique allows for the separation of impurities from the main compound and provides highly accurate mass measurements. This data is used to determine the elemental composition of unknown impurities, which is the first step in their structural elucidation. Fragmentation analysis (MS/MS) can then provide further structural details, leading to the confident identification of process-related impurities or degradation products. nih.gov

Development of Trace Analysis Protocols

The detection and quantification of this compound at trace levels in complex matrices, such as environmental or biological samples, require specialized protocols designed to isolate and concentrate the analyte. A key step in trace analysis is sample preparation.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and enrichment of analytes from aqueous samples. nih.govresearchgate.netresearchgate.net For fluorobenzoic acids, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges have been shown to be effective, allowing for significant enrichment (e.g., 250-fold) with high extraction efficiencies. nih.govresearchgate.net

Following sample enrichment by SPE, a sensitive analytical technique is employed for detection. GC-MS following derivatization is a proven method for achieving ultra-trace detection limits for related fluorobenzoic acids, often in the low ng/L range. nih.govresearchgate.net Alternatively, LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity without the need for derivatization, making it another powerful tool for trace analysis of fluorinated compounds in complex samples. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modulations of Benzoate (B1203000) Esters with Functional Outcomes

The biological activity of benzoate esters can be significantly altered by modifying their chemical structure. Research into various substituted benzoate and other ester derivatives has established clear correlations between structural features and functional outcomes, such as antimicrobial or receptor antagonist activity.

Systematic exploration of benzoate and benzamide (B126) derivatives has revealed that specific structural units are essential for certain biological activities. For instance, in a study on farnesoid X receptor (FXR) antagonists, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be crucial for antagonistic activity. nih.gov Modifications, such as replacing a benzoate with a benzamide, can improve metabolic stability, while substitutions on the phenyl ring dramatically impact potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on p-hydroxybenzoate esters have shown that their antifungal activity is correlated with electronic properties. researchgate.net Specifically, the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ) were identified as key descriptors. An increase in both ELUMO and μ was associated with enhanced antifungal activity, providing a theoretical basis for designing more potent antibacterial p-hydroxybenzoate esters. researchgate.net Similarly, SAR models for skin irritation caused by esters identified physicochemical properties like density, water solubility, partial positive charges, and hydrogen bonding parameters as significant contributors to the biological response. nih.gov

Detailed analysis of 2-hydroxybenzoic acid derivatives as selective inhibitors for the enzyme SIRT5 highlighted the necessity of the 2-hydroxybenzoic acid moiety for maintaining inhibition. nih.gov Molecular docking studies indicated that the carboxylate and adjacent hydroxyl groups form critical hydrogen bond and electrostatic interactions within the enzyme's binding pocket. nih.gov

These findings underscore the principle that even minor structural changes to the benzoate scaffold—such as altering alkyl chains, modifying substituent positions on the aromatic ring, or replacing the ester linkage—can lead to profound differences in biological function. nih.govmdpi.com

Investigating the Influence of Fluorine Substitution on Molecular Interactions and Properties

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate its properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a compound's physical, chemical, and biological characteristics. nih.gov

In the context of Ethyl 5-fluoro-2-hydroxybenzoate, the fluorine atom at the C-5 position of the benzene (B151609) ring exerts several key influences:

Electronic Effects: As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can alter the acidity of the phenolic hydroxyl group and the electron density distribution across the aromatic ring. This modification can influence how the molecule interacts with its biological target. researchgate.netresearchgate.net

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.

Binding Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds (as an acceptor), dipole-dipole, and multipolar interactions (e.g., C-F···C=O). nih.gov These interactions can enhance the binding affinity and selectivity of the molecule for its target protein. Studies on fluorinated conjugated polymers have shown that fluorine substitution can lead to stronger intermolecular interactions and more closely packed structures, which is beneficial for charge transport. researchgate.net

However, the effect of fluorination is not always beneficial. In some cases, such as with certain classical cannabinoids, the substitution of a hydroxyl group with fluorine has been shown to be detrimental to binding affinity, highlighting the importance of empirical testing for each molecular series. nih.gov

| Property | General Influence of Fluorine Substitution | Relevance to this compound |

|---|---|---|

| Electronegativity | Increases, acts as an electron-withdrawing group. researchgate.net | Modulates pKa of the hydroxyl group and electron density of the ring. |

| Lipophilicity | Generally increases lipophilicity (log P) compared to H, but less than Cl or Br. Effect varies based on molecular context. nih.gov | Affects solubility, membrane permeability, and transport properties. |

| Metabolic Stability | Can block metabolic oxidation at the site of substitution. | Potentially increases the compound's in vivo half-life. |

| Binding Interactions | Can act as a hydrogen bond acceptor and participate in unique non-covalent interactions. nih.gov | May contribute to enhanced binding affinity and selectivity for a biological target. |

Computational Approaches in SAR Derivation and Prediction

Computational chemistry has become an indispensable tool for elucidating SAR and predicting the activity of new compounds, saving significant time and resources. csmres.co.uk Various computational methods are employed to model the behavior of molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netresearchgate.net By calculating molecular descriptors that quantify steric, electronic, and hydrophobic properties, researchers can build models that predict the activity of untested compounds. nih.govnih.gov For instance, a QSAR study on p-hydroxybenzoate esters successfully created a model (correlation coefficient r² = 0.9910) linking electronic properties to antibacterial activity. researchgate.net 2D-QSAR models often use descriptors related to hydrophilicity and hydrogen counts, while 3D-QSAR models can reveal insights about steric and hydrophobic contributions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 2-hydroxybenzoic acid derivatives, docking studies have been crucial in visualizing how the carboxylate and hydroxyl groups interact with key amino acid residues like Arginine, Tyrosine, and Valine in the SIRT5 active site. nih.gov Such studies help to explain the observed SAR at an atomic level and guide further modifications. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that generate contour maps to visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding fields would enhance or decrease activity. nih.gov These maps provide a graphical guide for designing new molecules with improved properties. The process involves aligning a dataset of molecules and calculating the fields around them to correlate with biological activity. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, ionizable groups) necessary for biological activity. researchgate.netnih.gov A pharmacophore model for a set of active compounds can then be used to screen large virtual libraries for new potential hits.

These computational tools allow for the systematic analysis of how structural changes, such as the introduction of a fluorine atom or alteration of the ester group, can impact the desired biological outcome. researchgate.netresearchgate.net

Strategies for Rational Molecular Design Based on SAR Insights

The knowledge gained from SAR and computational studies provides a direct roadmap for the rational design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Based on the principles discussed, several strategies can be employed for the rational design of analogs of this compound:

Scaffold Hopping and Bioisosteric Replacement: The 2-hydroxybenzoate core is often a good starting point or "warhead" for designing inhibitors. nih.gov The ester group could be replaced with a bioisostere, such as an amide, to potentially improve metabolic stability while retaining key binding interactions. nih.gov

Substitution Pattern Modification: The position and nature of substituents on the phenyl ring are critical. SAR studies might indicate that moving the fluorine atom to a different position or adding other small electron-withdrawing or donating groups could optimize electronic and steric interactions with the target. mdpi.com

Exploiting Fluorine's Properties: The fluorine atom can be strategically placed to form specific, favorable interactions with a target protein, as identified through molecular docking. nih.gov For example, if a hydrogen bond acceptor is needed in a particular region of the binding pocket, a fluorine atom could be engineered into that position on the ligand.

Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to design novel molecules that fit perfectly into the binding site and form optimal interactions. nih.gov This approach was used to rationally design benzothiazole-based inhibitors by identifying key binding modes within the target's SH2 domain. nih.gov

The overarching strategy involves an iterative cycle of design, synthesis, and biological testing, where the insights from each round of SAR analysis inform the design of the next generation of compounds. researchgate.net This approach accelerates the discovery process, moving from a preliminary hit compound toward a refined and optimized drug candidate.

Applications and Potential in Advanced Chemical Synthesis and Materials Science Research

Role as an Intermediate in Complex Organic Synthesis

Ethyl 5-fluoro-2-hydroxybenzoate is a versatile building block in the multi-step synthesis of more complex molecules, particularly for pharmaceutical and specialty chemical applications. The hydroxyl (-OH) and ester (-O-CH2CH3) groups provide reactive sites for various chemical transformations. For instance, the hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to a carboxylic acid or reacted with amines to form amides.

A notable application is in the synthesis of novel salicylamide (B354443) derivatives, which are recognized for a wide spectrum of pharmacological activities. In a representative synthetic pathway, a related compound, 5-chlorosalicylic acid, is first converted to its methoxy-protected form before being coupled with an amine. nih.gov This is followed by chlorosulfonation and subsequent reaction with various amines to produce a library of sulfonamide derivatives. nih.gov The structural similarity of this compound to these starting materials suggests its utility in similar synthetic strategies to create fluorinated analogues with potentially enhanced biological activity. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

The compound serves as a foundational component for creating elaborate molecular architectures. Its ability to undergo electrophilic aromatic substitution further expands its utility, allowing for the introduction of additional functional groups onto the aromatic ring.

Table 1: Key Reactions in the Utilization of this compound

| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application |

| Amidation | Amine | Amide | Synthesis of bioactive molecules |

| Hydrolysis | Acid/Base | Carboxylic Acid | Precursor for further modification |

| Alkylation | Alkyl Halide | Ether | Modification of physical properties |

| Acylation | Acyl Chloride | Ester | Protection or functionalization |

Potential as a Building Block for Polymeric Materials (based on related aromatic esters)

Aromatic esters are crucial monomers in the synthesis of high-performance polymers, and this compound represents a promising candidate for creating novel polymeric materials. The development of polymers from bioderived hydroxybenzoates has shown a path to creating functional and degradable materials, for example, with antimicrobial properties. nih.gov The ester and hydroxyl groups can participate in polycondensation reactions to form aromatic polyesters or poly(ester-amide)s.

The incorporation of aromatic ester units into polymer chains can lead to materials with desirable properties:

High Thermal Stability: The rigid aromatic rings contribute to high glass transition temperatures (Tg) and thermal stability, making them suitable for applications requiring resistance to high temperatures. ossila.com

Chemical Recyclability: The ester linkages in the polymer backbone can be cleaved, allowing for chemical recycling of the polymer back to its monomeric units, which supports a closed-loop lifecycle. alfa-chemistry.com

Photoreactivity: Certain polymers containing aromatic ester groups have been shown to undergo photoreactions, such as the photo-Fries rearrangement. This process can induce significant changes in the polymer's refractive index, opening up applications in optical data storage and the fabrication of optical waveguides. sigmaaldrich.com

The presence of the fluorine atom from this compound would be expected to impart additional valuable properties to the resulting polymer, such as hydrophobicity, chemical resistance, and modified electronic characteristics.

Exploration in Liquid Crystal Systems (based on related aromatic esters)

The design of liquid crystals (LCs) for display technologies and photonic devices relies heavily on molecules with specific structural features, and fluorinated aromatic esters are of significant interest in this field. The incorporation of fluorine into a liquid crystal molecule has profound, though complex, effects on its properties. chem960.com

Key influences of fluorine substitution in LC systems include:

Modification of Mesophase Behavior: The size and high polarity of the fluorine atom can alter melting points and transition temperatures between different liquid crystalline phases (e.g., nematic, smectic). chem960.comscribd.com Lateral fluoro-substituents, as would be the case for a molecule derived from this compound, are known to reduce melting points and influence the stability of various smectic and ferroelectric phases. Current time information in Bangalore, IN.

Tuning of Dielectric Anisotropy: The strong dipole moment of the C-F bond significantly alters the electronic properties of the molecule. This is crucial for tuning the dielectric anisotropy (Δε) of the LC material, a key parameter for the performance of liquid crystal displays (LCDs). chem960.comCurrent time information in Bangalore, IN.

The ester linkage itself is also a critical component, contributing to the molecular shape and electronic distribution necessary for the formation of certain desirable phases, such as the ferroelectric nematic (NF) phase. bldpharm.com Therefore, the combination of the aromatic ester structure and the fluorine substituent makes this compound a highly relevant platform for designing new liquid crystalline materials.

Contribution to the Development of Functional Materials

The term "functional materials" refers to materials designed with specific properties to perform a particular function, often in response to an external stimulus. This compound serves as a precursor to a variety of such materials.

Antimicrobial Agents: Hydroxybenzoic acid esters, commonly known as parabens, are widely used as preservatives due to their antimicrobial and antifungal properties. google.comgoogle.com Polymers derived from hydroxybenzoates have been designed to have inherent antimicrobial activity, with potential applications in medical device coatings and wound dressings. nih.gov The fluorine atom in this compound could modulate this activity.

Optical Materials: As mentioned, polymers derived from aromatic esters can exhibit large changes in their refractive index upon UV illumination, making them candidates for advanced optical applications. sigmaaldrich.com

High-Performance Polymers: The introduction of fluorine can enhance the solubility and processing characteristics of traditionally intractable aromatic polymers like aramids, while maintaining excellent thermal stability. ossila.com

The versatility of this compound, stemming from its distinct functional groups, allows it to be a foundational component in the molecular engineering of materials tailored for specific, high-value applications across medicine, electronics, and materials science.

Table 2: Summary of Potential Functional Material Applications

| Material Class | Key Structural Contribution | Potential Function |

| Functional Polymers | Hydroxybenzoate ester backbone, fluorine atom | Antimicrobial activity, high thermal stability, photoreactivity, chemical recyclability |

| Liquid Crystals | Fluorinated aromatic ester core | Tunable dielectric anisotropy, modified mesophase stability, optical switching |

| Pharmaceuticals | Fluorinated salicylamide scaffold | Enhanced metabolic stability, improved binding affinity |

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Ethyl 5-fluoro-2-hydroxybenzoate, and how can they be determined experimentally?

- Methodological Answer : Key properties include molecular weight (calculated as 198.19 g/mol based on formula C₉H₉FO₃), melting point, and solubility. For determination:

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods, referencing protocols for structurally similar compounds like Mthis compound (mp data in ).

- Solubility : Conduct gradient solubility tests in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures .

- Data Table :

| Property | Method | Reference Compound Example |

|---|---|---|

| Melting Point | DSC/Capillary Tube | Mthis compound |

| Solubility | Gradient Solubility Assay | 5-Fluoro-2-hydroxybenzoic acid |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .

- Ventilation : Ensure fume hoods or local exhaust systems are operational during synthesis or handling to mitigate inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with commercially available standards (e.g., Mthis compound in ).

- Spectroscopy : Confirm structural integrity via FT-IR (e.g., C=O ester stretch ~1740 cm⁻¹) and ¹⁹F NMR (δ ~ -120 ppm relative to CFCl₃) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer :

- Reagent Selection : Replace traditional esterification catalysts (e.g., H₂SO₄) with milder agents like DCC (dicyclohexylcarbodiimide) to reduce side reactions.

- Solvent Optimization : Test aprotic solvents (e.g., DMF or THF) under reflux conditions, monitoring reaction progress via TLC .

- Data Table :

| Parameter | Optimization Strategy | Reference Example |

|---|---|---|

| Catalyst | DCC-mediated esterification | 2,4-Dichloro-5-fluorobenzoic acid synthesis |

| Solvent | DMF/THF under reflux | Ethyl 2-amino-5-fluorobenzoate |

Q. What advanced analytical techniques are suitable for resolving contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Multi-Nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to cross-validate assignments. For example, ¹⁹F NMR can distinguish positional isomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₉FO₃) with <5 ppm mass accuracy to rule out impurities .

Q. How can this compound be evaluated for potential applications in drug discovery pipelines?

- Methodological Answer :

- In Silico Screening : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity toward targets like cyclooxygenase (COX), leveraging structural analogs (e.g., 5-fluoro-2-hydroxybenzoic acid in ).

- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX inhibition) in cell lines, using concentrations ranging from 1–100 µM .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.